

An In-depth Technical Guide to N-Phenylthiomorpholine S,S-dioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylthiomorpholine 1,1-dioxide

Cat. No.: B101512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylthiomorpholine S,S-dioxide, systematically known as 4-phenyl-1,4-thiazinane 1,1-dioxide, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the thiomorpholine S,S-dioxide scaffold is a key strategy in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes based on established chemical transformations, and potential applications in drug development, drawing from research on analogous structures. The information is presented to support researchers and scientists in leveraging this compound for their research endeavors.

Chemical Identity and Synonyms

N-Phenylthiomorpholine S,S-dioxide is identified by several names and registry numbers, crucial for accurate documentation and literature searches. Its primary IUPAC name is 4-phenyl-1,4-thiazinane 1,1-dioxide[1]. A comprehensive list of its identifiers is provided in the table below.

Identifier Type	Value
IUPAC Name	4-phenyl-1,4-thiazinane 1,1-dioxide[1]
CAS Number	17688-68-5[1]
PubChem CID	87241[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ S[1]
Molecular Weight	211.28 g/mol [1]
InChI	InChI=1S/C10H13NO2S/c12-14(13)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2[1]
SMILES	C1CS(=O)(=O)CCN1C2=CC=CC=C2[1]
Synonyms	N-Phenylthiomorpholine S,S-dioxide, 4- Phenylthiomorpholine 1,1-dioxide, Thiomorpholine, 4-phenyl-, 1,1-dioxide, 4- Phenylthiomorpholine-1,1-dioxide[1]

Physicochemical Properties

The computed physicochemical properties of N-Phenylthiomorpholine S,S-dioxide are summarized below, providing insights into its behavior in various chemical and biological systems.

Property	Value
XLogP3	0.9
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Topological Polar Surface Area	42.9 Å ²
Heavy Atom Count	14

Data sourced from PubChem[[1](#)].

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-Phenylthiomorpholine S,S-dioxide is not readily available in published literature, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for analogous compounds, such as the synthesis of 4-(4-nitrophenyl)thiomorpholine and the general oxidation of thiophenes[[2](#)][[3](#)].

The proposed synthesis involves:

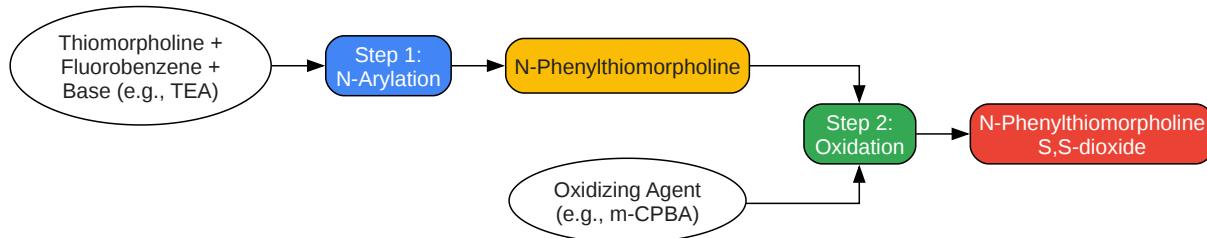
- N-Arylation of Thiomorpholine: A nucleophilic aromatic substitution reaction between thiomorpholine and a suitable phenylating agent.
- Oxidation of the Thioether: Subsequent oxidation of the sulfur atom in the N-phenylthiomorpholine intermediate to the corresponding sulfone.

Proposed Experimental Protocol

Step 1: Synthesis of N-Phenylthiomorpholine

This step can be achieved via a nucleophilic substitution reaction. A representative procedure is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine[[2](#)].

- Materials: Thiomorpholine, Fluorobenzene, a suitable base (e.g., Triethylamine or Potassium Carbonate), and a polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide).
- Procedure:
 - To a solution of thiomorpholine (1.0 eq) and triethylamine (2.0 eq) in acetonitrile, add fluorobenzene (1.1 eq).
 - Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.


- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-phenylthiomorpholine.

Step 2: Synthesis of N-Phenylthiomorpholine S,S-dioxide

The oxidation of the sulfide to a sulfone is a common transformation. A general method involves the use of a strong oxidizing agent.

- Materials: N-Phenylthiomorpholine, an oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid), and a suitable solvent (e.g., Dichloromethane (DCM) or acetic acid).
- Procedure:
 - Dissolve N-phenylthiomorpholine (1.0 eq) in dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
 - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to obtain N-Phenylthiomorpholine S,S-dioxide.

Proposed Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiomorpholine, 4-phenyl-, 1,1-dioxide | C10H13NO2S | CID 87241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 3. mdpi.org [mdpi.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Phenylthiomorpholine S,S-dioxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101512#iupac-name-and-synonyms-for-n-phenylthiomorpholine-s-s-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com